chemical structure and properties of 6-13C labeled lysine
chemical structure and properties of 6-13C labeled lysine
Technical Monograph: L-Lysine-6- C
Advanced Characterization, NMR Applications, and Metabolic Tracing
Executive Summary
This technical guide details the physicochemical properties and experimental applications of L-Lysine-6-
By selectively labeling only the
Part 1: Molecular Architecture & Physicochemical Properties
The distinct utility of L-Lysine-6-
Structural Visualization
The following diagram illustrates the carbon chain topology, highlighting the specific labeling of the
Figure 1: Topology of L-Lysine-6-
Comparative Data Table
The following data highlights the subtle but critical differences between natural lysine and the 6-
| Property | Natural L-Lysine | L-Lysine-6- | Relevance |
| Molecular Formula | C | Mass shift for MS verification. | |
| Molecular Weight | 146.19 g/mol | ~147.19 g/mol | +1 Da shift. |
| Isotopic Enrichment | ~1.1% | ≥99% | Essential for NMR signal detection. |
| NMR Spin ( | 0 (Silent) | 1/2 (Active) | Allows direct observation in 1D/2D NMR. |
| Gyromagnetic Ratio ( | N/A | 6.726 | Determines sensitivity. |
| pKa ( | ~10.5 | ~10.5 | Labeling does not alter chemical reactivity. |
Part 2: NMR Spectroscopy Applications
Expert Insight: While reductive methylation is a common technique to tag lysines, it chemically modifies the protein (converting -NH
Probing Side-Chain Dynamics
The C6 position is unique because it enjoys high motional freedom unless the lysine is involved in a salt bridge or hydrogen bond.
-
Technique:
C relaxation measurements ( , , and heteronuclear NOE). -
Outcome: Distinguishes between flexible surface lysines (sharp peaks, high NOE) and buried/interacting lysines (broad peaks, restricted motion).
Protocol: Selective Incorporation for Protein NMR
This protocol ensures high incorporation efficiency in E. coli expression systems, minimizing isotopic dilution.
Reagents:
-
M9 Minimal Media (prepared with
C-Glucose). -
L-Lysine-6-
C (HCl salt). -
Auxotrophic strain (e.g., E. coli BL21(DE3) or lysine auxotrophs to prevent endogenous synthesis).
Workflow:
-
Pre-Culture: Inoculate strain in LB media; grow to OD
~0.6. -
Wash: Centrifuge (3000 x g, 10 min) and wash pellet 2x with M9 salts to remove rich media traces.
-
Resuspension: Resuspend in M9 Minimal Media containing 1 g/L
C-Glucose and standard vitamins. -
Selective Supplementation:
-
Add L-Lysine-6-
C at 100 mg/L. -
Critical Step: Add other amino acids (unlabeled) at 50–100 mg/L to suppress metabolic scrambling and inhibit endogenous lysine biosynthesis via feedback inhibition.
-
-
Induction: Induce with IPTG at OD
0.8. -
Harvest: Collect cells after 4–12 hours (depending on temperature).
Part 3: Metabolic Tracing (Flux Analysis)
In drug development, understanding lysine catabolism is vital, particularly for drugs targeting mitochondrial enzymes. L-Lysine-6-
Metabolic Fate Logic
The catabolism of lysine yields Acetyl-CoA. However, the position of the carbon atoms is scrambled depending on the pathway. Tracing C6 specifically helps quantify the flux through the pipecolate vs. saccharopine pathways.
Figure 2: Simplified metabolic fate of the C6 label in the Saccharopine pathway.
Part 4: Handling and Storage
To maintain the integrity of the isotopic label and chemical purity:
-
Hygroscopicity: Lysine HCl is hygroscopic. Store in a desiccator at Room Temperature (RT) or +4°C.
-
Solution Stability: Aqueous solutions are stable at 4°C for <1 week. For long-term, store as frozen aliquots at -20°C.
-
Sterilization: Use 0.22
m filtration. Do not autoclave lysine solutions with glucose (Maillard reaction risk).
References
- Kikuchi, J., et al. (2000). Applications of stable isotope labeling in protein NMR. Journal of Biomolecular NMR. (General methodology reference).
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